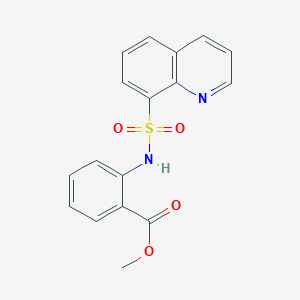![molecular formula C11H12BrN3O3S2 B2593212 N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1170380-68-3](/img/structure/B2593212.png)
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTA-1 is a small molecule that belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Activity
- Synthesis and Antimicrobial Activity : Studies have demonstrated the synthesis of various derivatives with significant antimicrobial properties. For instance, the synthesis of sulfonamide derivatives showed good antimicrobial activity against a range of strains. Compounds with specific structural modifications exhibited high activity, highlighting the correlation between structure and antimicrobial efficacy Fahim & Ismael, 2019.
- Antimalarial Applications : Another investigation focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives for potential antimalarial applications. The study detailed how various modifications could lead to compounds with effective in vitro antimalarial activity, characterized by their ADMET properties and molecular docking studies against relevant targets Fahim & Ismael, 2021.
Anticancer and Enzyme Inhibition
- Cancer Research : Compounds derived from benzothiazole, showing potential as PI3Kα and mTOR inhibitors, have been studied for their anticancer properties. Structural modifications aimed at improving metabolic stability indicate their therapeutic potential against various cancer types Stec et al., 2011.
- Enzyme Inhibition : Research into the enzyme inhibitory potential of new sulfonamides, especially against α-glucosidase and acetylcholinesterase, has been conducted. These studies underline the compounds' potential in treating diseases like diabetes and Alzheimer's through enzyme inhibition mechanisms Abbasi et al., 2019.
Novel Synthetic Pathways and Biological Evaluations
- Synthetic Approaches : Novel synthetic routes have been explored to create a diverse range of compounds with potential biological activities. For example, the one-pot cyclocondensation approach has been utilized to derive alternative products, highlighting the versatility of synthetic methodologies in creating bioactive molecules Krauze et al., 2007.
- Biological Screening : The design and synthesis of derivatives, such as N-ethyl-N-methylbenzenesulfonamide, have been investigated for their antimicrobial and antiproliferative properties. These compounds, with various active moieties, have undergone cytotoxic activity screening against human cell lines, offering insights into their therapeutic applications El-Gilil, 2019.
Eigenschaften
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3S2/c1-15(20(2,17)18)6-9(16)13-11-14-10-7(12)4-3-5-8(10)19-11/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNKVQFVHSPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=CC=C2Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2593129.png)
![8-ethoxy-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2593130.png)
![N-{4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2593131.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
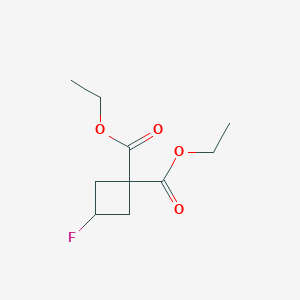
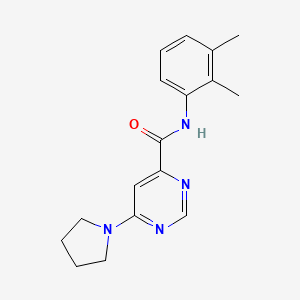
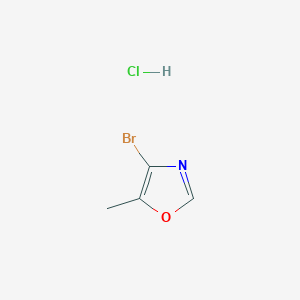
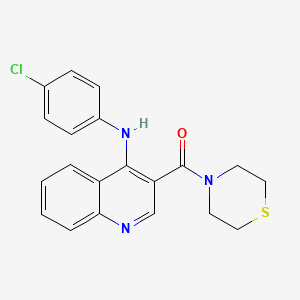
![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)


